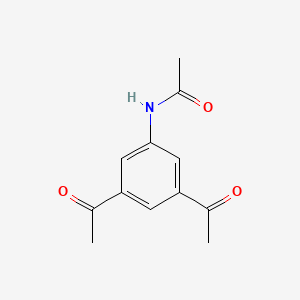![molecular formula C9H8FNO2 B13405859 Methyl [(3-fluorophenyl)methylidene]carbamate CAS No. 917752-19-3](/img/structure/B13405859.png)
Methyl [(3-fluorophenyl)methylidene]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [(E)-(3-fluorophenyl)methylene]carbamate is a chemical compound with the molecular formula C9H8FNO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is characterized by the presence of a fluorophenyl group and a methylene bridge, making it a unique and interesting subject for chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(E)-(3-fluorophenyl)methylene]carbamate can be achieved through various methods. One common approach involves the reaction of 3-fluorobenzaldehyde with methyl carbamate in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions, with the formation of the desired product being facilitated by the presence of a suitable solvent like tetrahydrofuran .
Industrial Production Methods
On an industrial scale, the production of methyl [(E)-(3-fluorophenyl)methylene]carbamate may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity, thereby optimizing the overall efficiency of the production .
Chemical Reactions Analysis
Types of Reactions
Methyl [(E)-(3-fluorophenyl)methylene]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl oxides, while reduction can produce fluorophenyl amines or alcohols .
Scientific Research Applications
Methyl [(E)-(3-fluorophenyl)methylene]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl [(E)-(3-fluorophenyl)methylene]carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors, modulating their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl carbamate
- Ethyl [(E)-(3-fluorophenyl)methylene]carbamate
- Propyl [(E)-(3-fluorophenyl)methylene]carbamate
Uniqueness
Methyl [(E)-(3-fluorophenyl)methylene]carbamate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine atom can enhance the compound’s stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
917752-19-3 |
|---|---|
Molecular Formula |
C9H8FNO2 |
Molecular Weight |
181.16 g/mol |
IUPAC Name |
methyl N-[(3-fluorophenyl)methylidene]carbamate |
InChI |
InChI=1S/C9H8FNO2/c1-13-9(12)11-6-7-3-2-4-8(10)5-7/h2-6H,1H3 |
InChI Key |
OCOJHVHJLQEMFK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N=CC1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


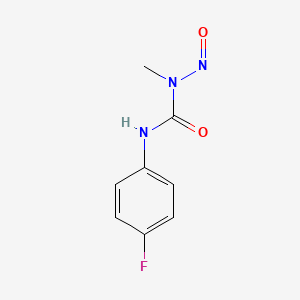
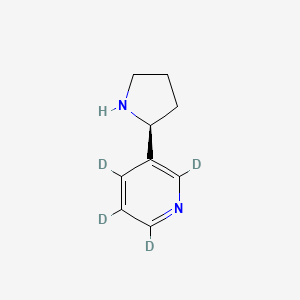
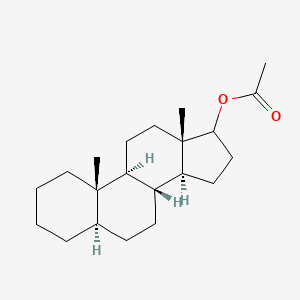
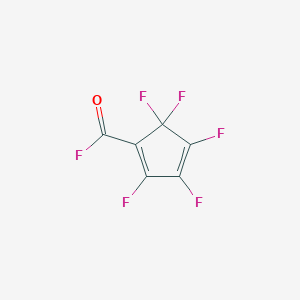
![2-(3,4-Dimethoxyphenyl)-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13405808.png)
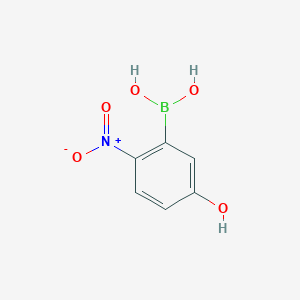
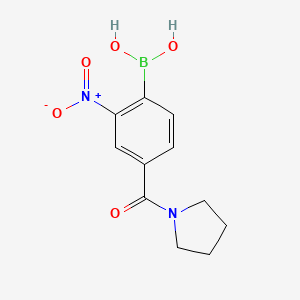
![N-[4-(3-Acetyltetrahydro-1(2H)-pyrimidinyl)butyl]-acetamide](/img/structure/B13405831.png)
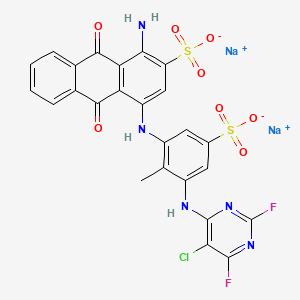
![5-Fluoro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B13405837.png)

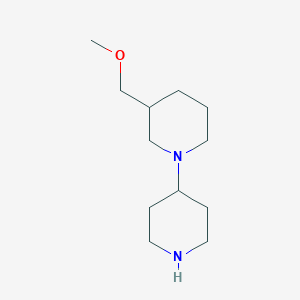
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B13405850.png)
